molecular formula C18H17ClFN3O2 B12678825 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- CAS No. 107680-00-2

2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-

Cat. No.: B12678825
CAS No.: 107680-00-2
M. Wt: 361.8 g/mol
InChI Key: ZSZFKFQQLNXTMB-MSOLQXFVSA-N
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Description

2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both chlorophenyl and fluorophenyl groups in the molecule suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The final step often involves the formation of the butanediol backbone under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. The presence of the triazole ring and halogenated phenyl groups suggests possible interactions with biological targets, such as enzymes and receptors.

Medicine

Pharmaceutical research may explore this compound for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- involves interactions with specific molecular targets. The triazole ring may bind to enzymes or receptors, inhibiting their activity. The chlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2S,3S)-
  • 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
  • 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-

Uniqueness

The (2R,3R)- configuration of the compound provides specific stereochemical properties that can influence its biological activity and chemical reactivity. This unique configuration may result in different interactions with molecular targets compared to other stereoisomers.

Properties

CAS No.

107680-00-2

Molecular Formula

C18H17ClFN3O2

Molecular Weight

361.8 g/mol

IUPAC Name

(2R,3R)-2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C18H17ClFN3O2/c1-17(24,13-4-8-16(20)9-5-13)18(25,10-23-12-21-11-22-23)14-2-6-15(19)7-3-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18+/m1/s1

InChI Key

ZSZFKFQQLNXTMB-MSOLQXFVSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O

Origin of Product

United States

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